Boc-phe-N-carboxyanhydride

Description

BenchChem offers high-quality Boc-phe-N-carboxyanhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-phe-N-carboxyanhydride including the price, delivery time, and more detailed information at info@benchchem.com.

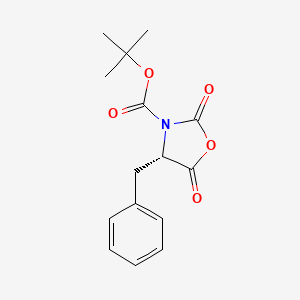

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBEMRROYABSH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144371 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142955-51-9 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142955-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Boc-phe-N-carboxyanhydride

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Phe-N-Carboxyanhydride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanine N-carboxyanhydride (Boc-Phe-NCA), a critical reagent in modern polymer and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, handling, and key applications of this versatile molecule, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of Boc-Phe-NCA

Boc-Phe-NCA is an activated derivative of the amino acid L-phenylalanine. Its structure incorporates two key features: the N-carboxyanhydride (NCA) ring and the tert-butoxycarbonyl (Boc) protecting group. The strained five-membered NCA ring makes it highly susceptible to nucleophilic attack, serving as the driving force for ring-opening polymerization (ROP). This reactivity allows for the controlled synthesis of high molecular weight polypeptides, specifically poly(L-phenylalanine).

The Boc group provides temporary protection for the nitrogen atom, preventing unwanted side reactions during polymerization and enabling its use in stepwise peptide synthesis. The strategic combination of a reactive anhydride and a stable, yet labile, protecting group makes Boc-Phe-NCA an invaluable tool for creating well-defined polypeptides and complex peptide structures for applications ranging from drug delivery to tissue engineering.[1][2]

Molecular Structure and Physicochemical Properties

The unique reactivity of Boc-Phe-NCA stems directly from its molecular architecture. The benzyl side chain of phenylalanine imparts hydrophobicity, while the polar NCA ring and urethane linkage govern its reactivity and solubility.

Caption: Chemical Structure of Boc-Phe-NCA.

Table 1: Physicochemical Properties of Boc-Phe-NCA

| Property | Value | Source |

| CAS Number | 142955-51-9 | [3] |

| Molecular Formula | C₁₅H₁₇NO₅ | [3] |

| Molecular Weight | 291.3 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 370.3 ± 25.0 °C (Predicted) | [3] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [3] |

| Synonyms | Boc-Phe-NCA, (S)-tert-butyl 4-benzyl-2,5-dioxooxazolidine-3-carboxylate | [3] |

Synthesis of Boc-Phe-NCA: From Hazardous Precursors to Green Chemistry

The synthesis of NCAs has historically been a significant hurdle due to the use of hazardous reagents and the moisture sensitivity of the product.

The Classical Fuchs-Farthing Method

The traditional and most established method for synthesizing NCAs involves the reaction of an amino acid with phosgene (COCl₂) or its liquid trimer, triphosgene. While effective, this method is fraught with danger due to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct.[4] This has driven the field to develop safer, more accessible synthetic routes.

Modern, Safer Synthetic Protocols

Recent innovations have focused on minimizing risk while maintaining high yields and purity.

-

In-Situ Phosgene Generation: One approach involves the photochemical oxidation of chloroform (CHCl₃) to generate phosgene in situ at low concentrations, immediately consuming it in the reaction with the amino acid.[5][6] This method avoids the handling of concentrated phosgene gas.

-

HCl Scavenging Systems: A robust and scalable method utilizes an acid scavenger, such as propylene oxide or epichlorohydrin, during the reaction.[2] This approach is remarkably tolerant to moisture and can even be performed in an open flask. The scavenger neutralizes the HCl byproduct as it forms, preventing the acid-catalyzed decomposition of the NCA ring and the premature cleavage of the acid-sensitive Boc group.[2]

Caption: Workflow for a modern, open-flask synthesis of Boc-Phe-NCA.

Experimental Protocol: Synthesis via HCl Scavenging

This protocol is adapted from methodologies demonstrating robust, scalable synthesis of NCAs.[2]

-

Preparation: In a round-bottom flask open to the air, suspend Boc-L-phenylalanine (1 eq.) in anhydrous ethyl acetate.

-

Reagent Addition: Add triphosgene (0.4 eq.) to the suspension.

-

Scavenger Addition: Add propylene oxide (3-4 eq.) as the HCl scavenger. The choice of an epoxide scavenger is critical; it rapidly and irreversibly reacts with HCl, preventing it from degrading the product.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours, which can be monitored by the disappearance of the starting amino acid spot on a TLC plate.

-

Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. The filtrate, containing the Boc-Phe-NCA, is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.[7]

-

Purification & Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield pure Boc-Phe-NCA as a white solid.

-

Storage: The purified product must be stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent degradation.

Chemical Reactivity and Stability

Ring-Opening Polymerization (ROP)

The principal reaction of Boc-Phe-NCA is the ring-opening polymerization, which proceeds via nucleophilic attack on one of the carbonyl carbons of the anhydride ring. Primary amines are common initiators for this process.

Caption: Mechanism of amine-initiated ROP of Boc-Phe-NCA.

The polymerization mechanism involves the amine initiator attacking the C5 carbonyl of the NCA, leading to the opening of the ring to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates (loses CO₂) to regenerate a primary amine at the terminus of the growing polymer chain. This new amine can then attack another NCA monomer, propagating the chain. The controlled nature of this reaction allows for the synthesis of polypeptides with predictable molecular weights and low polydispersity.[1][8]

Stability and Decomposition Pathways

The stability of Boc-Phe-NCA is a critical factor for its successful use.

-

Moisture: Water can act as an initiator for polymerization, leading to uncontrolled chain growth and the formation of low molecular weight oligomers. It can also hydrolyze the NCA ring back to the parent amino acid. Therefore, all manipulations must be performed under strictly anhydrous conditions.

-

Temperature: NCAs can be thermally unstable. Elevated temperatures can induce spontaneous polymerization or decomposition.[9] Storage at low temperatures (-20°C) is mandatory.

-

Acids and Bases: The compound is sensitive to both strong acids and bases. Acids can cause the deprotection of the Boc group.[5][6] Strong bases can catalyze uncontrolled polymerization or hydrolysis.

-

Solvents: The stability of NCAs can be solvent-dependent. While useful for synthesis, certain polar aprotic solvents like dimethylformamide (DMF) have been shown to decrease the stability of some NCAs compared to less polar solvents like tetrahydrofuran (THF).[4]

Key Applications in Research and Drug Development

-

Synthesis of Block Copolypeptides: Through sequential addition of different NCA monomers, Boc-Phe-NCA is used to create well-defined block copolypeptides.[1] These amphiphilic macromolecules can self-assemble into micelles, vesicles, or hydrogels, making them excellent candidates for drug delivery vehicles and tissue engineering scaffolds.

-

Preparation of Hydrophobic Polymers: As the homopolymer of Boc-Phe-NCA, poly(L-phenylalanine) is a highly hydrophobic material used in various biomedical applications and as a hydrophobic block in amphiphilic copolymers.

-

Peptide Synthesis: While primarily used for polymerization, Boc-Phe-NCA can also serve as an activated monomer in solution-phase peptide synthesis, offering an alternative to standard coupling reagents.[7]

Safety and Hazard Profile

Boc-Phe-NCA is a reactive chemical that requires careful handling. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is essential.

Table 2: GHS Hazard Information for Boc-Phe-NCA

| Pictogram | GHS Code | Hazard Statement | Precautionary Measures |

| GHS05 | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

References

-

Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [Link]

-

Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central. [Link]

-

Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health (NIH). [Link]

-

Block Copolypeptides Prepared by N-Carboxyanhydride Ring-Opening Polymerization. ResearchGate. [Link]

-

Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. ResearchGate. [Link]

-

A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv. [Link]

-

How to handle & store your cylinders safely. BOC Gases. [Link]

-

Environmentally benign peptide synthesis using liquid-assisted ball-milling. The Royal Society of Chemistry. [Link]

- Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or C

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. BOC-PHE-N-CARBOXYANHYDRIDE | 142955-51-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Boc-L-Phenylalanine N-Carboxyanhydride (Boc-Phe-NCA)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of well-defined polypeptides via Ring-Opening Polymerization (ROP) is fundamentally dependent on the purity of the α-amino acid N-carboxyanhydride (NCA) monomers. Impurities can act as unwanted initiators or terminating agents, leading to poor control over molecular weight, a broad molecular weight distribution, and compromised material properties. This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous purification of N-tert-butoxycarbonyl-L-phenylalanine N-carboxyanhydride (Boc-Phe-NCA), a critical monomer for the development of advanced polypeptide-based biomaterials and therapeutics. We will dissect the causal logic behind each experimental step, from the protection of the starting amino acid to the final crystallization of the highly reactive NCA monomer, ensuring a self-validating protocol grounded in established chemical principles.

The Central Role of Monomer Purity in Polypeptide Synthesis

The ROP of NCAs is the most practical and scalable method for producing high molecular weight polypeptides.[1] This polymerization process can proceed through several mechanisms, with the "amine mechanism" being the most common for controlled synthesis, where an amine initiator attacks the C5 carbonyl of the NCA ring.[2] This process is exquisitely sensitive to moisture and electrophilic contaminants.[3][4] The presence of unreacted starting materials, acid chlorides, or residual hydrochloric acid (a common byproduct of synthesis) can lead to unpredictable initiation events, chain termination, and ultimately, a polymer product that is unsuitable for high-specification applications like drug delivery systems or tissue engineering scaffolds.[3] Therefore, the synthesis and purification of the NCA monomer is not a preliminary step but the foundational pillar upon which the entire polymerization rests.

Strategic Workflow for Boc-Phe-NCA Preparation

The successful synthesis of high-purity Boc-Phe-NCA is a two-stage process: first, the protection of the L-phenylalanine amine group, and second, the cyclization to form the NCA ring. This is followed by a critical purification step.

Caption: Overall workflow for the synthesis and purification of Boc-Phe-NCA.

Experimental Protocols & Mechanistic Insights

Part 3.1: Synthesis of the Precursor: N-Boc-L-Phenylalanine

Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group essential for peptide synthesis.[5] In the context of NCA synthesis, its primary role is to prevent the free amine of one phenylalanine molecule from reacting with the activated carboxyl group of another during the cyclization step, which would otherwise lead to oligomerization. The use of di-tert-butyl dicarbonate is standard due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[5]

Detailed Protocol:

-

Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of water and tert-butyl alcohol. Add sodium hydroxide (1.0 M aqueous solution, 2.0 eq) and stir until a clear solution is obtained.

-

Boc Protection: To the well-stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) dropwise. The reaction is mildly exothermic.[5]

-

Reaction: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.

-

Work-up:

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove the tert-butyl alcohol.

-

Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of potassium hydrogen sulfate (KHSO₄) or citric acid.[5] Copious CO₂ evolution will be observed.

-

A white precipitate of Boc-L-phenylalanine will form.

-

-

Isolation: Extract the product into ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a white solid or a viscous oil that solidifies upon standing.[5][6] The product is typically of sufficient purity for the next step, but can be recrystallized if necessary.

Part 3.2: Cyclization to Boc-Phe-NCA via the Fuchs-Farthing Method

Causality: The most established route to NCAs involves the reaction of an amino acid with phosgene or a phosgene equivalent like diphosgene or triphosgene.[7][8] This reaction, known as the Fuchs-Farthing method, proceeds via the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to the NCA with the expulsion of HCl.[9] Triphosgene is a solid and thus safer to handle than gaseous phosgene, but it decomposes to release phosgene in situ, requiring stringent safety precautions. Crucially, all reagents and glassware must be scrupulously dried , as any moisture will hydrolyze the phosgene and the NCA product.[4][10]

Caption: Simplified mechanism of NCA formation using a phosgenating agent.

Detailed Protocol:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a condenser connected to an oil bubbler and a base trap (e.g., NaOH solution) to neutralize excess phosgene and HCl gas.

-

Reagents: Suspend the dried Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) or ethyl acetate under an inert atmosphere.

-

Reaction: To this suspension, add triphosgene (0.4 eq, as 1 eq of triphosgene generates 3 eq of phosgene) as a solid or a solution in anhydrous THF. Heat the reaction mixture to 40-50 °C. The suspension will gradually become a clear solution as the reaction proceeds.[11]

-

Monitoring: Monitor the reaction by observing the dissolution of the starting material and by FTIR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic NCA anhydride peaks (~1850 and 1780 cm⁻¹) indicate completion (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Bubble dry nitrogen or argon through the solution for 20-30 minutes to remove any residual HCl and phosgene.

-

Filter the solution through a pad of Celite to remove any insoluble impurities.[3][12]

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-Phe-NCA as a white solid or oil.

-

The Non-Negotiable Step: Purification by Recrystallization

Causality: Crude NCA is contaminated with residual acid and potentially oligomeric species, which are detrimental to controlled polymerization.[3] Recrystallization is the gold standard for purification. The principle is to dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature and then induce crystallization by cooling and/or adding a "poor" solvent (an anti-solvent) in which the NCA is insoluble. Impurities, being present in lower concentrations, ideally remain in the mother liquor.

Detailed Protocol:

-

Solvent Selection: A common and effective solvent system for Boc-Phe-NCA is THF/hexane or ethyl acetate/hexane.[11]

-

Dissolution: In a dry flask under an inert atmosphere, dissolve the crude Boc-Phe-NCA in a minimum amount of warm (30-40 °C) anhydrous THF.

-

Crystallization: Slowly add anhydrous hexane dropwise while gently swirling the flask. Continue adding hexane until the solution becomes faintly turbid.

-

Crystal Growth: Stopper the flask and allow it to stand at room temperature, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) to maximize the yield of crystals. Slow cooling is paramount for forming large, pure crystals. Rushing this step will trap impurities.

-

Isolation: Decant or rapidly filter the mother liquor from the resulting crystals in a glovebox or under a stream of inert gas. Wash the crystals with a small amount of cold, anhydrous hexane.

-

Drying: Dry the crystals under high vacuum for several hours to remove all residual solvent. Store the purified, needle-like crystals under an inert atmosphere at -20 °C or below, as NCAs are thermally unstable.[7]

Validation: Characterization of Purified Boc-Phe-NCA

Proper characterization confirms the identity and, critically, the purity of the monomer.

| Parameter | Technique | Expected Result | Significance |

| Purity & Identity | ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H ), ~5.2 (br s, 1H, NH ), ~4.6 (m, 1H, α-CH ), ~3.1 (m, 2H, β-CH ₂), ~1.4 (s, 9H, C(CH ₃)₃) | Confirms the chemical structure and absence of solvent/starting material peaks. |

| Identity | FTIR (KBr or film) | Strong C=O stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹ (anhydride), ~1715 cm⁻¹ (Boc urethane) | The two distinct, sharp anhydride peaks are the hallmark of the NCA ring. |

| Purity | Melting Point | 86-88 °C (literature values may vary slightly)[5] | A sharp, un-depressed melting point is a strong indicator of high purity. |

| Molecular Weight | Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₄H₁₇NO₄ (MW: 279.29 g/mol ) | Definitive confirmation of the molecular formula. |

Conclusion

The protocols detailed in this guide represent a robust and validated pathway to high-purity Boc-Phe-NCA. By understanding the chemical principles behind each step—from the rationale for amine protection to the critical need for anhydrous conditions and the physical chemistry of recrystallization—a researcher can reliably produce monomer of the quality required for synthesizing well-defined polypeptides. The integrity of the final polymer is a direct reflection of the purity of its constituent monomers; therefore, meticulous execution of these synthesis and purification steps is not merely best practice, but an absolute requirement for success in the field of advanced polypeptide materials.

References

- Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.

- Al-Husaini, R., & Sarhan, M. (2009). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. Macromolecules, 42(20), 7782-7788.

- Conejos-Sánchez, I., et al. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry.

- Hale, C. H., et al. (2017). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate.

- Costanzo, L., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI.

- Pope, B. M., et al. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses Procedure.

- Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate.

- Hale, C. H., et al. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.

- Rao, C. S., et al. (2009). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Google Patents.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-amino acid and Boc-dipeptide derivatives. Der Pharma Chemica, 3(3), 174-188.

- Aure, S., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters.

- Tsuchiya, K., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health.

- Wikipedia. (n.d.). Amino acid N-carboxyanhydride.

- Deming, T. J. (2007). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. ResearchGate.

- Kramer, J. R., & Deming, T. J. (n.d.). Synthesis of amino acid NCAs using phosgene and its derivatives. ResearchGate.

- Lu, H., & Cheng, J. (2016). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols.

Sources

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 8. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. materials.uoi.gr [materials.uoi.gr]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-L-Phenylalanine N-Carboxyanhydride (Boc-Phe-NCA)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-L-phenylalanine N-carboxyanhydride (Boc-Phe-NCA), a pivotal building block in the synthesis of advanced polypeptides and functional biomaterials. We will delve into its fundamental properties, synthesis, characterization, and application, with a focus on the underlying scientific principles that govern its use in the laboratory.

Core Compound Identification and Properties

Boc-L-phenylalanine N-carboxyanhydride is a derivative of the amino acid L-phenylalanine. The introduction of the N-carboxyanhydride (NCA) ring makes it a highly reactive monomer suitable for ring-opening polymerization (ROP), while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers specific advantages in controlling polymerization initiation and subsequent deprotection steps.

Key Identifiers and Physicochemical Data

A precise understanding of the compound's properties is critical for its successful application. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source(s) |

| Chemical Name | (S)-tert-butyl 4-benzyl-2,5-dioxooxazolidine-3-carboxylate | [1] |

| Synonyms | Boc-Phe-NCA, N-Boc-L-phenylalanine N-carboxyanhydride | [1] |

| CAS Number | 142955-51-9 | [1] |

| Molecular Formula | C₁₅H₁₇NO₅ | [1] |

| Molecular Weight | 291.3 g/mol | [1] |

| Appearance | White, moisture-reactive solid | [2] |

| Boiling Point | 370.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis of Boc-Phe-NCA: From Precursor to Polymerization-Ready Monomer

The synthesis of Boc-Phe-NCA is a critical process that dictates the purity and polymerizability of the final product. It is a two-stage process that begins with the protection of L-phenylalanine to form N-Boc-L-phenylalanine (Boc-Phe-OH), followed by the cyclization to the N-carboxyanhydride.

Diagram: Synthesis Pathway of Boc-Phe-NCA

Caption: Synthesis workflow from L-Phenylalanine to Boc-Phe-NCA.

Step 1: Synthesis of the Precursor, N-Boc-L-phenylalanine (Boc-Phe-OH)

The first step involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl group. This is a standard procedure in peptide chemistry, and a reliable protocol is essential for a high-quality final product.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

-

Dissolution: Dissolve 1 mole of L-phenylalanine in a suitable aqueous base (e.g., a solution of sodium hydroxide or sodium bicarbonate) and add tert-butyl alcohol.[3]

-

Acylation: To the well-stirred solution, add 1 mole of di-tert-butyl dicarbonate (Boc₂O) dropwise. The reaction is exothermic and may require cooling to maintain a temperature of 30-35°C.[3]

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: Extract the reaction mixture with a non-polar solvent like pentane to remove unreacted Boc₂O.[3]

-

Acidification and Extraction: Carefully acidify the aqueous layer with an acid such as potassium hydrogen sulfate solution to a pH of 1-1.5. This will precipitate the Boc-Phe-OH. Extract the product into an organic solvent like ethyl ether.[3]

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting oil can be crystallized from a hexane/pentane mixture to yield pure, white N-Boc-L-phenylalanine.[3]

Step 2: Cyclization to Boc-Phe-N-carboxyanhydride

The cyclization of Boc-Phe-OH to the corresponding NCA is the most critical step and requires anhydrous conditions due to the high moisture sensitivity of the NCA product. Several reagents can be employed for this transformation, with phosgene derivatives and phosphorus halides being common choices.

Experimental Protocol: Synthesis of Boc-Phe-NCA using Phosphorus Tribromide (A Phosgene-Free Method)

This method avoids the use of highly toxic phosgene.

-

Silylation: Dissolve N-methoxycarbonyl-L-phenylalanine (a derivative of Boc-Phe-OH) in a dry solvent like tetrahydrofuran (THF). Add chlorotrimethylsilane and triethylamine to form the silylated derivative.[5]

-

Cyclization: Dissolve the silylated intermediate in carbon tetrachloride (CCl₄). Add phosphorus tribromide (PBr₃) dropwise while stirring. Heat the reaction mixture to 70°C for 2 hours.[5]

-

Isolation: Cool the reaction mixture on ice to precipitate the Boc-Phe-NCA. Filter the product under anhydrous conditions and wash with cold CCl₄.[5]

-

Purification: Dissolve the crude product in a minimal amount of hot, dry dioxane, treat with activated charcoal, and filter. The pure Boc-Phe-NCA is then precipitated by the addition of a non-solvent like hexane and dried under vacuum.[5]

Characterization of Boc-Phe-NCA

Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-Phe-NCA before its use in polymerization.

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl protons of the phenylalanine side chain (multiplets between 7.2-7.4 ppm), and the alpha- and beta-protons of the amino acid backbone.[4][6]

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the carbonyl carbons of the NCA ring, the carbonyl of the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the phenylalanine residue.[5][7]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is a powerful tool for confirming the formation of the NCA ring. The most characteristic feature is the presence of two strong carbonyl stretching bands in the anhydride functional group, typically found around 1850 cm⁻¹ and 1780 cm⁻¹. The N-H stretching vibration of the precursor will be absent.[8]

Handling, Storage, and Stability

N-carboxyanhydrides are notoriously sensitive to moisture, which can lead to premature ring-opening and hydrolysis back to the amino acid, rendering the monomer inactive for polymerization.[2]

-

Handling: All manipulations of Boc-Phe-NCA should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents and glassware.

-

Storage: For long-term storage, Boc-Phe-NCA should be kept in a sealed container under an inert atmosphere at low temperatures, typically -20°C or below.[9]

Application in Polypeptide Synthesis: Ring-Opening Polymerization (ROP)

The primary application of Boc-Phe-NCA is in the synthesis of poly(L-phenylalanine) and phenylalanine-containing block copolymers through ring-opening polymerization. The choice of initiator is crucial as it determines the polymerization mechanism and the characteristics of the resulting polymer.

Diagram: Ring-Opening Polymerization of Boc-Phe-NCA

Sources

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 7. Solved Analyze 13C NMR of N-t-BOC Phenylalanine Methyl Ester | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Foundational Principles of NCA Chemistry and Polymerization

An In-depth Technical Guide to the Ring-opening Polymerization of N-carboxyanhydrides (NCAs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), a cornerstone technique for the synthesis of well-defined polypeptides. For professionals in drug development and materials science, mastering NCA-ROP is paramount for creating advanced drug delivery systems, tissue engineering scaffolds, and other functional biomaterials. This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms, empowering researchers to not only replicate experiments but to innovate.

A successful polypeptide synthesis begins with a thorough understanding and mastery of the monomer itself. The purity and stability of the N-carboxyanhydride are critical determinants of the success of the subsequent polymerization.

The N-Carboxyanhydride (NCA) Monomer: Synthesis, Purification, and Characterization

NCAs, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids.[1] Their inherent ring strain makes them ideal monomers for ROP, as the relief of this strain provides the thermodynamic driving force for polymerization.

Synthesis of NCAs: The Fuchs-Farthing Method

The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the phosgenation of an amino acid.[1] This process must be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive NCA ring.

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA

This protocol details the synthesis of a common NCA monomer. The principles described are broadly applicable to other amino acids.

Materials:

-

γ-Benzyl-L-glutamate (1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Triphosgene (0.4 equivalents)

-

Anhydrous hexane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with γ-benzyl-L-glutamate.

-

Solvent Addition: Anhydrous THF is added to the flask to suspend the amino acid. The suspension is stirred under a positive pressure of nitrogen.

-

Phosgenation: Triphosgene is added to the suspension in one portion. The reaction mixture is heated to 50-60 °C. The reaction is monitored by the evolution of HCl gas and the gradual clarification of the solution.

-

Reaction Completion: The reaction is typically complete within 2-4 hours, at which point the solution becomes clear.

-

Solvent Removal: The solvent is removed under reduced pressure, yielding a crude oil or solid.

-

Recrystallization: The crude NCA is dissolved in a minimal amount of warm anhydrous THF or ethyl acetate and then precipitated by the slow addition of anhydrous hexane.

-

Isolation and Drying: The crystalline NCA is collected by filtration in a dry environment (e.g., a glovebox or under a stream of inert gas), washed with anhydrous hexane, and dried under high vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: NCAs are highly susceptible to hydrolysis, which leads to the formation of the parent amino acid and the termination of polymerization. All glassware must be flame-dried, and all solvents must be rigorously dried.

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the reaction of NCAs with atmospheric moisture.

-

Triphosgene: Triphosgene is a safer, solid alternative to gaseous phosgene. It generates phosgene in situ.

-

Recrystallization: This is a critical step for removing impurities, such as unreacted amino acid and HCl, which can interfere with controlled polymerization.

Purification and Characterization of NCAs

The purity of the NCA monomer is paramount for achieving controlled polymerization and obtaining polypeptides with a narrow molecular weight distribution.

-

Purification: Multiple recrystallizations are often necessary to achieve the required purity. Flash chromatography has also been reported as a method for purifying NCAs that are difficult to crystallize.

-

Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The formation of the NCA ring is confirmed by the appearance of two characteristic carbonyl stretching bands at approximately 1850 cm⁻¹ and 1780 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the NCA. The absence of signals corresponding to the parent amino acid is a key indicator of purity.

-

Caption: Workflow for the synthesis, purification, and characterization of NCA monomers.

Thermodynamics of Ring-Opening Polymerization

The polymerization of NCAs is an exothermic process driven by the release of ring strain in the five-membered anhydride ring. The enthalpy of polymerization is typically in the range of -20 to -40 kJ/mol. This favorable enthalpy change, coupled with the increase in entropy from the release of CO₂, makes the polymerization thermodynamically favorable.

Part 2: Core Mechanisms of NCA Ring-Opening Polymerization

The mechanism of NCA-ROP dictates the characteristics of the resulting polypeptide. A thorough understanding of these mechanisms is essential for controlling the polymerization and achieving the desired polymer architecture.

The Normal Amine Mechanism (NAM)

The Normal Amine Mechanism (NAM) is the most common and desirable pathway for the synthesis of well-defined polypeptides with controlled molecular weights and low polydispersity.[2] This mechanism is typically initiated by primary amines.

Mechanistic Steps:

-

Initiation: A primary amine initiator nucleophilically attacks the C5 carbonyl of the NCA ring.

-

Ring-Opening: The ring opens to form a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid rapidly loses carbon dioxide to generate a new primary amine at the chain end.

-

Propagation: This newly formed amine then attacks another NCA monomer, continuing the polymerization process.

Causality of Controlled Polymerization via NAM:

-

Chain Growth: Each initiator molecule generates one growing polymer chain, allowing for the theoretical molecular weight to be controlled by the monomer-to-initiator ratio.

-

Living Characteristics: Under ideal conditions (high monomer purity, anhydrous and inert environment), the polymerization proceeds with minimal termination or chain transfer reactions, exhibiting "living" characteristics. This allows for the synthesis of block copolymers by sequential addition of different NCA monomers.

Experimental Protocol: Controlled Polymerization of γ-Benzyl-L-glutamate NCA via NAM

This protocol provides a framework for a controlled polymerization using a primary amine initiator.

Materials:

-

Purified γ-Benzyl-L-glutamate NCA (1 equivalent)

-

Anhydrous N,N-dimethylformamide (DMF)

-

n-Hexylamine (initiator, e.g., for a target degree of polymerization of 100, use 0.01 equivalents)

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

Preparation: In a glovebox, the purified NCA is dissolved in anhydrous DMF in a flame-dried vial.

-

Initiator Addition: A stock solution of n-hexylamine in anhydrous DMF is prepared. The required amount of the initiator solution is added to the NCA solution to achieve the desired monomer-to-initiator ratio.

-

Polymerization: The reaction is allowed to proceed at room temperature. The progress of the polymerization can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

-

Termination: Once the desired conversion is reached (typically >95%), the polymerization can be terminated by precipitating the polymer in a non-solvent such as methanol or water.

-

Purification: The precipitated polypeptide is collected by centrifugation or filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Self-Validating System:

-

Kinetic Analysis: Aliquots can be taken at different time points and analyzed by FTIR to determine the monomer conversion. A pseudo-first-order kinetic plot of ln([M]₀/[M]t) versus time should be linear, indicating a constant number of propagating chains.

-

Molecular Weight Analysis: The number-average molecular weight (Mn) of the final polypeptide, determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), should be close to the theoretical Mn calculated from the monomer-to-initiator ratio and the conversion.

-

Polydispersity Index (PDI): The PDI (Mw/Mn) from GPC/SEC should be low (typically < 1.2), indicating a narrow molecular weight distribution characteristic of a controlled polymerization.

Caption: The Normal Amine Mechanism (NAM) for NCA polymerization.

The Activated Monomer Mechanism (AMM)

The Activated Monomer Mechanism (AMM) is an alternative pathway for NCA-ROP, typically initiated by strong bases or tertiary amines.[3] This mechanism is generally less controlled than the NAM and often leads to polypeptides with broader molecular weight distributions.

Mechanistic Steps:

-

Activation: A strong base deprotonates the N-H proton of an NCA monomer, creating a highly nucleophilic NCA anion.

-

Initiation/Propagation: This NCA anion then attacks another NCA monomer, leading to the formation of a dimer and the regeneration of an anionic chain end.

-

Chain Growth: The polymerization proceeds through the repeated addition of NCA monomers to the anionic propagating chain end.

Consequences of the AMM:

-

Lack of Control: The initiation is often fast and not all initiator molecules may generate a polymer chain, leading to poor control over the molecular weight.

-

Side Reactions: The highly reactive anionic chain ends are prone to side reactions, such as attacking the C2 carbonyl of the NCA ring, which can lead to chain termination and a broader PDI.

Caption: The Activated Monomer Mechanism (AMM) for NCA polymerization.

Coexistence and Competition of NAM and AMM

In many NCA polymerization systems, both the NAM and AMM can coexist.[3] The dominant mechanism depends on several factors:

-

Initiator: Primary amines favor the NAM, while strong bases and tertiary amines promote the AMM.

-

Solvent: Polar aprotic solvents like DMF can stabilize the anionic intermediates of the AMM.

-

Temperature: Higher temperatures can sometimes favor the AMM.

For the synthesis of well-defined polypeptides, it is crucial to select conditions that strongly favor the NAM.

Table 1: Comparison of NAM and AMM

| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |

| Initiator | Primary Amines | Strong Bases, Tertiary Amines |

| Kinetics | Generally slower, pseudo-first-order | Often faster, more complex kinetics |

| Control | High degree of control over MW | Poor control over MW |

| PDI | Narrow (< 1.2) | Broad (> 1.5) |

| Side Reactions | Minimized under ideal conditions | Prone to side reactions and termination |

| Suitability for Block Copolymers | Excellent | Poor |

Part 3: Advanced and Catalyzed NCA Polymerization Methods

To further improve the control and efficiency of NCA-ROP, several advanced techniques have been developed.

Transition Metal-Catalyzed ROP

Transition metal complexes, particularly those of cobalt and nickel, have emerged as highly effective catalysts for the living polymerization of NCAs.[4][5][6]

Mechanism:

The exact mechanism can vary depending on the metal and ligand system, but a general pathway involves the formation of a metal-amido intermediate that propagates the polymerization. This pathway often avoids the formation of carbamic acid and the evolution of CO₂ during the propagation steps, leading to faster and more controlled polymerizations.

Advantages:

-

Living Polymerization: These systems often exhibit a high degree of "livingness," allowing for the synthesis of complex architectures like high molecular weight block copolymers with very low PDIs.

-

Faster Rates: Polymerization rates can be significantly faster than with conventional amine initiators.

Experimental Protocol: Nickel-Catalyzed Polymerization of Sarcosine NCA

Materials:

-

Purified Sarcosine NCA

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Nickel-based initiator (e.g., (bpy)Ni(COD))

-

Inert atmosphere (glovebox)

Procedure:

-

Preparation: In a glovebox, the nickel initiator is dissolved in the anhydrous solvent.

-

Initiation: The sarcosine NCA, dissolved in the same solvent, is added to the initiator solution.

-

Polymerization: The reaction proceeds rapidly, often reaching full conversion within minutes to hours.

-

Termination and Purification: The polymer is isolated by precipitation in a non-solvent.

Caption: Simplified schematic of transition metal-catalyzed NCA-ROP.

Other Controlled ROP Techniques

-

Hexamethyldisilazane (HMDS): HMDS can be used as an initiator to produce polypeptides with a trimethylsilyl-carbamate end group. This method can provide good control over the polymerization.

-

Acid-Assisted Polymerization: The addition of weak acids, such as acetic acid, can accelerate the polymerization of NCAs initiated by primary amines while maintaining good control.[7] This is attributed to the activation of the NCA monomer by the acid.

-

CO₂ Removal: Actively removing CO₂ from the reaction, for example by conducting the polymerization under high vacuum or with a flow of inert gas, can accelerate the NAM by shifting the equilibrium of the decarboxylation step.[8]

Table 2: Comparison of Controlled NCA-ROP Methods

| Method | Key Features | Advantages | Disadvantages |

| Primary Amine (NAM) | Standard, well-understood | Versatile, good control | Can be slow, sensitive to impurities |

| Transition Metal Catalysis | Fast, living polymerization | Excellent control, low PDI, complex architectures | Metal contamination, air/moisture sensitive |

| HMDS Initiation | Controlled, alternative end-group | Good control | Silyl-carbamate end-group may require removal |

| Acid-Assisted ROP | Accelerated NAM | Faster rates, good control | Requires careful optimization of acid concentration |

| CO₂ Removal | Accelerated NAM | Faster rates | May require specialized equipment (high vacuum) |

Part 4: Practical Guide to Polypeptide Synthesis and Characterization

Experimental Setup and Best Practices

-

Inert Atmosphere: The use of a glovebox is highly recommended for all NCA manipulations and polymerizations to exclude moisture and oxygen. If a glovebox is not available, Schlenk line techniques can be used, but require more care.

-

Solvent Purification: Solvents must be rigorously dried and deoxygenated. Common drying agents include molecular sieves, calcium hydride, or distillation from sodium/benzophenone.

-

Temperature Control: While most NCA polymerizations are performed at room temperature, some systems may benefit from cooling to dissipate the heat of polymerization and minimize side reactions.

Troubleshooting Common Issues in NCA Polymerization

Table 3: Troubleshooting Guide for NCA-ROP

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Polymerization | - Impure NCA monomer- Wet solvent or initiator- Inactive initiator | - Re-purify NCA- Rigorously dry all reagents and solvents- Use a fresh, verified initiator |

| Broad PDI | - Presence of impurities (e.g., water, HCl)- Competing AMM- High reaction temperature | - Further purify NCA- Ensure anhydrous conditions- Use a primary amine initiator in a non-polar solvent- Lower the reaction temperature |

| Molecular Weight Lower than Theoretical | - Unforeseen initiation by impurities- Chain transfer reactions | - Stringent purification of all components- Optimize reaction conditions (e.g., lower temperature) |

| Premature Precipitation | - The growing polypeptide is insoluble in the reaction solvent | - Switch to a better solvent for the polymer (e.g., DMF, DMSO)- Polymerize at a lower concentration |

Characterization of the Resulting Polypeptides

-

Molecular Weight:

-

GPC/SEC: Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

MALDI-TOF Mass Spectrometry: Can be used to determine the absolute molecular weight and to analyze the end-groups of the polymer chains.

-

-

Structure:

-

NMR Spectroscopy: Confirms the chemical structure of the polypeptide and can be used to determine the degree of polymerization by end-group analysis.

-

FTIR Spectroscopy: Shows characteristic amide I and amide II bands of the polypeptide backbone.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure (e.g., α-helix, β-sheet) of the polypeptide in solution.

-

Part 5: Applications in Drug Development and Materials Science

The ability to synthesize well-defined polypeptides with controlled architectures makes NCA-ROP a powerful tool in biomedical research.

-

Drug Delivery: Block copolymers of polypeptides and other polymers (e.g., polyethylene glycol, PEG) can self-assemble into micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents. The polypeptide block can be designed to be biodegradable and biocompatible.

-

Tissue Engineering: Polypeptide-based hydrogels can serve as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.

-

Functional Materials: The side chains of the amino acid monomers can be functionalized with various groups to create materials with specific properties, such as antimicrobial activity or the ability to bind to specific biological targets.

Conclusion

The ring-opening polymerization of N-carboxyanhydrides is a versatile and powerful technique for the synthesis of advanced polypeptide materials. By understanding the fundamental mechanisms and adhering to rigorous experimental practices, researchers can unlock the full potential of this method to create innovative solutions in drug development, tissue engineering, and beyond. The continuous development of new initiators and catalysts continues to expand the scope of NCA-ROP, promising even greater control and sophistication in the design of future biomaterials.

References

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer. [Link]

-

Liu, X., et al. (2025). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]

-

Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. [Link]

-

Hadjichristidis, N., et al. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578. [Link]

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. [Link]

-

Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Max Planck Institute of Colloids and Interfaces. [Link]

-

Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858–875. [Link]

-

Sun, J., et al. (2016). A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations. Polymer Chemistry, 7(38), 5949–5955. [Link]

-

Guo, L., et al. (2022). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. National Science Review, 9(8), nwac091. [Link]

-

Leuchs, H. (1906). Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft, 39(1), 857–861. [Link]

-

Kramer, J. R., & Deming, T. J. (2021). Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization: Polymerization of Pro and AcOPro N-Carboxyanhydrides. Journal of the American Chemical Society, 143(32), 12836–12843. [Link]

-

Kramer, J. R., & Deming, T. J. (2021). Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization. PubMed, 34346811. [Link]

-

Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides. (2019). Illinois Experts. [Link]

-

Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. (n.d.). Books. [Link]

-

Kramer, J. R., & Deming, T. J. (2021). Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization: Polymerization of Pro and AcOPro N-Carboxyanhydrides. Journal of the American Chemical Society. [Link]

-

Kramer, J. R., & Deming, T. J. (2021). Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization. PubMed. [Link]

-

Lu, H., & Cheng, J. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N -Carboxyanhydrides. ResearchGate. [Link]

-

Deming, T. J. (2013). Synthesis and Self-Assembly of Well-Defined Block Copolypeptides via Controlled NCA Polymerization. eScholarship.org. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of a Classic: A Technical Guide to the Historical and Modern Utility of Leuchs' Anhydrides in Polypeptide Synthesis

Foreword: From Serendipity to Precision in Polypeptide Engineering

For over a century, the elegant chemistry of α-amino acid N-carboxy anhydrides (NCAs), first unveiled by Hermann Leuchs, has served as a cornerstone of polypeptide synthesis.[1] What began as a serendipitous observation of spontaneous polymerization has evolved into a highly sophisticated and controllable methodology, enabling the creation of complex polypeptide architectures with profound implications for medicine and materials science. This guide provides a comprehensive exploration of the historical journey of Leuchs' anhydrides, delves into the mechanistic intricacies of their polymerization, and offers a field-proven perspective on the state-of-the-art techniques that empower today's researchers. It is intended for scientists and professionals in drug development and materials science who seek not only to understand but also to master the art and science of polypeptide synthesis via NCA ring-opening polymerization.

The Genesis of a Powerful Tool: Leuchs' Discovery and Early Explorations

In 1906, Hermann Leuchs reported the synthesis of N-carboxy anhydrides of amino acids.[1] His initial method involved the reaction of amino acids with phosgene, a technique that, despite its hazardous nature, laid the groundwork for future advancements.[2] Leuchs observed that these cyclic monomers readily underwent polymerization upon heating, releasing carbon dioxide to form polypeptides. This discovery marked a pivotal moment, offering a novel and efficient route to synthetic polypeptides.

Early investigations by chemists like Wessely and Curtius further explored the scope of this new class of reagents. However, the true potential of NCAs for controlled polypeptide synthesis remained largely untapped until the mid-20th century. The primary challenge lay in the unpredictable nature of the polymerization, which often resulted in polymers with broad molecular weight distributions and limited control over the final chain length.[3]

Decoding the Reaction: The Dueling Mechanisms of NCA Polymerization

The complexity of NCA polymerization stems from the co-existence of two primary reaction pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[3][4] The delicate balance between these two mechanisms dictates the degree of control over the final polypeptide product.

The Normal Amine Mechanism (NAM): A Pathway to Precision

The NAM is the preferred route for achieving controlled, living polymerization.[1] It is typically initiated by nucleophiles, most commonly primary amines. The process can be dissected into three key steps:

-

Initiation: The primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opening reaction.

-

Propagation: The newly formed amino group at the terminus of the growing polymer chain acts as a nucleophile, attacking the C5 carbonyl of the next NCA monomer. This process repeats, extending the polypeptide chain.

-

Decarboxylation: With each monomer addition, a molecule of carbon dioxide is eliminated.[1]

The rate-determining step in the NAM is a subject of ongoing investigation and can be influenced by factors such as the monomer, initiator, and solvent.[1] Under ideal conditions, where termination and chain transfer reactions are minimized, the NAM allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.[5]

The Activated Monomer Mechanism (AMM): A Source of Unpredictability

The AMM is initiated by strong bases and is generally considered a side reaction in controlled polymerizations.[4] In this pathway, the base deprotonates the N-H bond of the NCA monomer, creating a highly reactive NCA anion. This anion then acts as the initiator, attacking another NCA monomer. The AMM often leads to a loss of control over the polymerization, resulting in a broader molecular weight distribution and the formation of undesirable side products.[3]

Mastering Control: The Evolution of Initiator Systems and Polymerization Techniques

The quest for precise control over polypeptide synthesis has driven the development of a diverse array of initiator systems and polymerization techniques, each with its own set of advantages and limitations.

Primary Amine Initiators: The Workhorse of NCA Polymerization

Primary amines remain a widely used class of initiators due to their ability to promote the NAM.[3] However, their basicity can also trigger the AMM, leading to a loss of control.[6] The choice of primary amine and reaction conditions is therefore critical.

| Initiator Type | Advantages | Disadvantages |

| Primary Amines | - Readily available- Well-understood mechanism- Can produce living polymerizations | - Can initiate both NAM and AMM- Slow reaction rates- Sensitive to impurities |

Transition Metal Catalysts: A Leap Towards Living Polymerization

The introduction of transition metal complexes, particularly those of nickel and cobalt, revolutionized NCA polymerization.[7] These catalysts mediate a living polymerization by reversibly activating the NCA monomer, allowing for precise control over the growing polymer chain.[8] This approach significantly suppresses side reactions and enables the synthesis of well-defined block copolymers.[3]

| Initiator Type | Advantages | Disadvantages |

| Transition Metals | - Excellent control over molecular weight and dispersity- Enables synthesis of complex architectures- Fast polymerization rates | - Potential for metal contamination in the final product- Can be sensitive to air and moisture |

Organocatalysis: A Metal-Free Approach to Precision

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for controlled NCA polymerization.[9] Catalysts such as N-heterocyclic carbenes (NHCs) and various hydrogen-bonding donors can effectively promote the NAM while minimizing side reactions.[10][11] This approach is particularly attractive for biomedical applications where metal contamination is a concern.

| Initiator Type | Advantages | Disadvantages |

| Organocatalysts | - Metal-free- High degree of control- Can be tailored for specific applications | - May require higher catalyst loadings- Some catalysts can be sensitive to impurities |

The Impact of High-Vacuum Techniques

A significant breakthrough in achieving controlled NCA polymerization was the implementation of high-vacuum techniques.[5] By meticulously removing impurities such as water and acid traces, which can act as initiators or chain-terminating agents, high-vacuum methods create an environment where the NAM can proceed with minimal disruption. This technique has proven instrumental in synthesizing high molecular weight polypeptides with narrow polydispersities.[12]

Experimental Corner: A Protocol for Controlled Polymerization

The following protocol provides a generalized procedure for the controlled ring-opening polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA) using a primary amine initiator under high-vacuum conditions.

Materials:

-

γ-benzyl-L-glutamate NCA (recrystallized and dried under high vacuum)

-

Anhydrous, freshly distilled N,N-dimethylformamide (DMF)

-

Primary amine initiator (e.g., n-hexylamine), freshly distilled

-

High-vacuum manifold and glassware

Procedure:

-

Reactor Setup: A flame-dried, all-glass reactor equipped with a magnetic stir bar and a high-vacuum stopcock is used.

-

Monomer and Solvent Addition: The desired amount of BLG-NCA is weighed into the reactor under an inert atmosphere (e.g., in a glovebox). Anhydrous DMF is then transferred to the reactor via cannula under vacuum.

-

Initiator Addition: The primary amine initiator is dissolved in a small amount of anhydrous DMF in a separate flame-dried flask. This solution is then transferred to the reactor via cannula under vacuum. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Polymerization: The reaction mixture is stirred at room temperature under high vacuum. The progress of the polymerization can be monitored by the evolution of CO2, which can be periodically removed by opening the reactor to the vacuum line.[5]

-

Termination and Precipitation: Once the polymerization is complete (typically after 24-72 hours, as determined by the disappearance of the NCA peak in FTIR spectroscopy), the reaction is quenched by opening the reactor to the atmosphere. The polypeptide is then precipitated by adding the reaction mixture to a non-solvent, such as methanol or diethyl ether.

-

Purification and Characterization: The precipitated polypeptide is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum. The molecular weight and polydispersity of the polymer are determined by techniques such as gel permeation chromatography (GPC) and the structure is confirmed by NMR spectroscopy.

Visualizing the Process: Reaction and Workflow Diagrams

Caption: Synthesis of Leuchs' Anhydrides and their subsequent polymerization.

Caption: Comparison of the Normal Amine and Activated Monomer polymerization pathways.

The Fruits of Control: Applications in Drug Delivery and Tissue Engineering

The ability to synthesize well-defined polypeptides has unlocked a wealth of applications in the biomedical field.

Polypeptide-Based Drug Delivery Systems

The controlled synthesis of block copolymers, comprising both hydrophobic and hydrophilic polypeptide segments, allows for the creation of self-assembling nanostructures such as micelles and vesicles. These structures can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells. The biodegradability of the polypeptide backbone ensures that the carrier is safely cleared from the body after releasing its cargo.

Scaffolds for Tissue Engineering

Synthetic polypeptides can be engineered to mimic the extracellular matrix, providing a scaffold that supports cell adhesion, proliferation, and differentiation. The ability to incorporate specific amino acid sequences allows for the presentation of bioactive cues that can guide tissue regeneration. These polypeptide-based scaffolds are being explored for a wide range of applications, including bone and cartilage repair, nerve regeneration, and wound healing.[10]

Conclusion and Future Outlook

The journey of Leuchs' anhydrides from a laboratory curiosity to a powerful tool for precision polypeptide engineering is a testament to the enduring power of fundamental chemical discovery. The continuous development of novel initiator systems and polymerization techniques has transformed our ability to create complex and functional biomaterials. As our understanding of the intricate interplay between polypeptide sequence, structure, and function deepens, the demand for even more sophisticated synthetic methodologies will undoubtedly grow. The future of polypeptide synthesis will likely involve the integration of automated platforms, machine learning for the prediction of polymerization kinetics, and the development of orthogonal ligation strategies to create even more complex and dynamic materials. The legacy of Hermann Leuchs continues to inspire a new generation of scientists to push the boundaries of what is possible in the realm of synthetic polypeptides.

References

-

Accelerated and controlled polymerization of N-carboxyanhydrides assisted by acids. (2023). CCS Chemistry. [Link]

-

Pickel, D. L., Politakos, N., Avgeropoulos, A., & Messman, J. M. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Macromolecules, 42(19), 7781–7788. [Link]

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer. [Link]

-

Liu, J., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 649646. [Link]

-

Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer Chemistry, 10(35), 4859-4866. [Link]

-

Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schue, F. (2004). Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. Macromolecular Rapid Communications, 25(13), 1221-1224. [Link]

-

Pickel, D. L., Politakos, N., Avgeropoulos, A., & Messman, J. M. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Macromolecules, 42(19), 7781–7788. [Link]

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α‐Amino Acid N‐Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. [Link]

-

Bonduelle, C. (2024). New Insights on the Chemical Origin of Life: The Role of Aqueous Polymerization of N-carboxyanhydrides (NCA). ChemSystemsChem, e202300049. [Link]

-

Serna, M., & Saldivar-Guerra, E. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(12), 707. [Link]

-

Chen, K., Wu, Y., Chen, M., Wang, J., Zhou, M., Chen, X., & Liu, R. (2024). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science. [Link]

-

Kramer, J. R., & Deming, T. J. (2012). Ring-opening polymerization of gamma-benzyl-L-glutamate-N-carboxyanhydride in ionic liquids. Polymer Chemistry, 3(3), 653-658. [Link]

-

Wang, J., Lu, H., Kamat, R., & Ping, Y. (2013). Organocatalysis by hydrogen-bonding: a new approach to controlled/living polymerization of α-amino acid N-carboxyanhydrides. Polymer Chemistry, 4(14), 3842-3847. [Link]

-

Kramer, J. R., & Deming, T. J. (2021). Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization. Journal of the American Chemical Society, 143(32), 12495-12504. [Link]

-

Zhao, W., Zhang, Y., He, H., Lin, F., & Lu, H. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. Nature Communications, 10(1), 3590. [Link]

-

Dao, V., & Deming, T. J. (2023). Transition Metal-Mediated N-Alkyl Amino Acid N-Carboxyanhydride Polymerization for Synthetic Polypept(o)id-Based Biomaterials. eScholarship, University of California. [Link]

-

Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. (2023). ChemRxiv. [Link]

-

Efficient Preparation of Polypeptides through Accelerated Polymerization of N-Carboxyanhydrides in Continuous Flow. (2024). Angewandte Chemie International Edition. [Link]

-

Wu, Y., Chen, K., Wang, J., Dai, W., Yu, H., Xie, X., ... & Liu, R. (2018). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature communications, 9(1), 5297. [Link]

Sources

- 1. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. pure.mpg.de [pure.mpg.de]

- 5. materials.uoi.gr [materials.uoi.gr]

- 6. researchgate.net [researchgate.net]

- 7. Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization: Polymerization of Pro and AcOPro N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transition Metal-Mediated N-Alkyl Amino Acid N-Carboxyanhydride Polymerization for Synthetic Polypept(o)id-Based Biomaterials [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organocatalysis by hydrogen-bonding: a new approach to controlled/living polymerization of α-amino acid N-carboxyanhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Crucial Nexus of Solubility and Stability for Boc-phe-N-carboxyanhydride: A Guide to Solvent Selection in Polypeptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and prevalent method for synthesizing high-purity polypeptides. The success of this technique, however, is critically dependent on the nuanced interplay between the NCA monomer and the chosen solvent system. This guide focuses specifically on tert-Butoxycarbonyl-L-phenylalanine N-carboxyanhydride (Boc-phe-NCA), a cornerstone monomer in the creation of advanced biomaterials and therapeutics. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the fundamental principles—the causality—that govern the solubility and stability of this vital compound. This document is structured to serve as both a theoretical resource and a practical handbook, empowering researchers to make informed, proactive decisions that enhance experimental reproducibility, product yield, and polymer integrity.

Part 1: The Central Role of Boc-phe-NCA in Polypeptide Architecture